

Clinical Trial Overview and Safety Profile

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Compound Focus: Conteltinib

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The table below outlines the core design and key safety findings of the Phase 1 study [1] [2].

Trial Aspect	Details
ClinicalTrials.gov ID	NCT02695550 [1] [2]
Study Period	April 13, 2016 – February 8, 2020 [1]

| **Patient Population** | 64 patients with advanced **ALK-positive NSCLC** • 41 (64.1%) **ALK TKI-naïve** • 23 (35.9%) previously treated with **crizotinib** [1] | | **Primary Endpoints** | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events [1] | | **Most Common Treatment-Related Adverse Events (TRAEs)** | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated aspartate aminotransferase (39.1%) • Nausea (37.5%) [1] | | **Grade ≥3 TRAEs** | 9 patients (14.1%) experienced serious TRAEs [1] |

Efficacy and Recommended Dosing

This table summarizes the antitumor activity and the doses recommended for Phase 2 trials [1] [2].

Patient Group	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)	Recommended Phase 2 Dose
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| **ALK TKI-naïve** (n=39) | 64.1% (25 of 39 patients) | 15.9 months (95% CI: 9.26 - 23.3) | 15.0 months (95% CI: 9.06 - 25.8) | **600 mg, once daily (QD)** [1] || **Crizotinib-pre-treated** (n=21) | 33.3% (7 of 21 patients) | 6.73 months (95% CI: 4.73 - 8.54) | 6.60 months (95% CI: 3.77 - 13.3) | **300 mg, twice daily (BID)** [1] |

Conteltinib's Mechanism of Action

Conteltinib is an oral, potent, and ATP-competitive **second-generation ALK tyrosine kinase inhibitor (TKI)** [1]. Its mechanism involves dual targeting:

- **Primary Target (ALK Inhibition):** In enzymatic assays, **Conteltinib** is about **10 times more potent than crizotinib** against ALK. It also effectively inhibits various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].
- **Secondary Target (FAK Inhibition):** **Conteltinib** also inhibits **Focal Adhesion Kinase (FAK)** and Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. This multi-kinase inhibition profile may contribute to its overall anti-tumor activity.

The diagram below illustrates the key signaling pathways targeted by **Conteltinib**.

Conteltinib's primary mechanism is potent inhibition of the ALK oncogenic driver, with secondary inhibition of FAK/Pyk2 pathways involved in cell migration and invasion [1] [3] [4].

Detailed Experimental Protocol

For researchers, here is a detailed breakdown of the key methodology from the Phase 1 study [1]:

- **Study Design:** This was a **multicenter, single-arm, open-label** trial consisting of two phases: a **dose-escalation phase** and a **dose-expansion phase**.
- **Dosing Regimen:** In the dose-escalation phase, **Conteltinib** was administered orally at doses ranging from **50 mg to 800 mg, once daily (QD)**, using a modified Fibonacci sequence and a **3 + 3 design**. Each 28-day cycle included a PK lead-in phase where a single dose was given 7 days before Cycle 1, Day 1.
- **Patient Selection:** Key eligibility criteria included [1]:
 - Adults (18–75 years) with an ECOG Performance Status of ≤ 2 .
 - Histologically confirmed advanced **ALK-positive NSCLC** (determined by FISH, IHC, PCR, or NGS).
 - At least one measurable lesion as per response criteria.

- Asymptomatic brain metastases or brain metastases that were stable for >4 weeks after treatment.
- **Endpoint Assessment:** The first cycle was used for DLT investigation. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Safety evaluations were conducted at the end of each cycle, and follow-up assessments occurred 30 days after the last dose.

Research Context and Status

Based on the search results, here is important context for professionals:

- **Current Development Status:** While this Phase 1 study demonstrated promising results, the provided search results do not indicate that **Conteltinib** has received FDA approval as of the latest information. A review article from 2025 notes that **Conteltinib**, among other FAK inhibitors, had **progressed to Phase III clinical trials** [4].
- **Role as a Multi-Kinase Inhibitor:** The activity of **Conteltinib** against **FAK** is significant. FAK is a non-receptor tyrosine kinase overexpressed in many tumors and is crucial in regulating tumor cell signaling, proliferation, and the tumor microenvironment [3] [4]. **Conteltinib** is therefore classified among the multikinase inhibitors that include FAK inhibition, which may provide a broader therapeutic profile [3].

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Conteltinib (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]
3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]
4. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

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